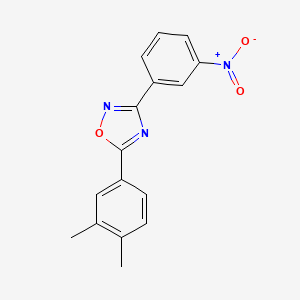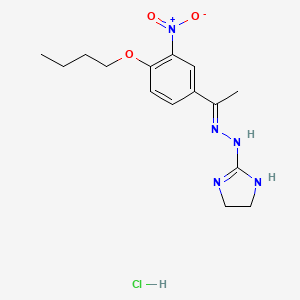
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a derivative of acetamide and is synthesized through a multi-step process involving various reagents and solvents.
Mécanisme D'action
The exact mechanism of action of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, studies have suggested that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide may act as a modulator of various neurotransmitters, including serotonin, dopamine, and noradrenaline. N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide may also inhibit the activity of certain enzymes involved in cancer cell growth and replication.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to increase the levels of certain neurotransmitters, leading to its anti-depressant and anti-anxiety effects. In cancer research, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have antiviral and antibacterial properties by inhibiting the replication of the virus or bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research related to N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. In neuroscience, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. In cancer research, studies are needed to investigate the efficacy of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide in combination with other cancer treatments. In infectious diseases, studies are needed to determine the optimal dosage and administration of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide for the treatment of specific viral and bacterial infections.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide involves a multi-step process, and its mechanism of action is not fully understood. N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have anti-depressant and anti-anxiety effects in neuroscience, inhibit cancer cell growth in cancer research, and have antiviral and antibacterial properties in infectious diseases. N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages and limitations for lab experiments, and future research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide involves the reaction of 2-ethoxyaniline with ethyl chloroacetate in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with methylpiperazine in the presence of a base such as potassium carbonate to yield N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. The process involves multiple purification steps and yields a white crystalline powder.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have anti-depressant and anti-anxiety effects in animal models. In cancer research, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the growth of cancer cells, particularly in breast and prostate cancer. In infectious diseases, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have antiviral and antibacterial properties.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-14-7-5-4-6-13(14)16-15(19)12-18-10-8-17(2)9-11-18/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKHQSUJTZMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)


![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)
![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)



![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)



![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)